molecular formula C16H18ClN3O2 B2828004 N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide CAS No. 941963-02-6

N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide

Cat. No. B2828004
CAS RN: 941963-02-6
M. Wt: 319.79
InChI Key: BQFKSTUGVOFMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide, commonly known as CYH33, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has a molecular weight of 360.89 g/mol. CYH33 has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of CYH33 is complex and involves the inhibition of several enzymes and receptors in the body. One of the primary targets of CYH33 is the enzyme CDK7, which plays a critical role in the regulation of cell cycle progression. By inhibiting CDK7, CYH33 can prevent the growth and proliferation of cancer cells. Additionally, CYH33 has been found to inhibit the activity of several other enzymes and receptors, including HDACs and PPARγ, which have been implicated in cancer development and progression.
Biochemical and Physiological Effects
CYH33 has several biochemical and physiological effects that make it a promising candidate for drug development. Studies have shown that CYH33 can induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the inhibition of CDK7, which is involved in the regulation of cell cycle progression. Additionally, CYH33 has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CYH33 for lab experiments is its potency and specificity. The compound has been shown to have potent activity against several enzymes and receptors, making it a promising candidate for drug development. Additionally, the synthesis of CYH33 has been optimized to yield high purity and yield, making it suitable for further research and development. However, one limitation of CYH33 is its potential toxicity, which must be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for research on CYH33. One area of interest is the development of new drugs based on the structure of CYH33. Researchers are exploring modifications to the structure of CYH33 to improve its potency, selectivity, and pharmacokinetic properties. Additionally, studies are underway to evaluate the safety and efficacy of CYH33 in preclinical and clinical settings. Finally, researchers are exploring the potential of CYH33 for the treatment of other diseases, such as inflammatory and neurodegenerative diseases.

Synthesis Methods

The synthesis of CYH33 involves several steps, starting with the reaction of 5-chloro-2-cyanophenylamine with cycloheptylamine to form N1-(5-chloro-2-cyanophenyl)-N2-cycloheptylamine. This intermediate is then reacted with oxalyl chloride to produce N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide. The synthesis of CYH33 has been optimized to yield high purity and yield, making it suitable for further research and development.

Scientific Research Applications

CYH33 has been studied extensively for its potential applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CYH33 has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer. The compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells.

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-12-8-7-11(10-18)14(9-12)20-16(22)15(21)19-13-5-3-1-2-4-6-13/h7-9,13H,1-6H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFKSTUGVOFMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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